molecular formula C4H12O2SSi B13957334 Trimethylsilyl methanesulfinate CAS No. 54193-90-7

Trimethylsilyl methanesulfinate

Cat. No.: B13957334
CAS No.: 54193-90-7
M. Wt: 152.29 g/mol
InChI Key: KEDKLJYQJMFUGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trimethylsilyl methanesulfinate is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a methanesulfinate moiety. This compound is known for its utility in organic synthesis, particularly as a silylating agent. The trimethylsilyl group imparts unique properties to the compound, making it valuable in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Trimethylsilyl methanesulfinate can be synthesized through several methods. One common approach involves the reaction of methanesulfonic acid with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silyl group. The general reaction is as follows:

CH3SO3H+(CH3)3SiClCH3SO3Si(CH3)3+HCl\text{CH}_3\text{SO}_3\text{H} + \text{(CH}_3\text{)}_3\text{SiCl} \rightarrow \text{CH}_3\text{SO}_3\text{Si(CH}_3\text{)}_3 + \text{HCl} CH3​SO3​H+(CH3​)3​SiCl→CH3​SO3​Si(CH3​)3​+HCl

Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: Trimethylsilyl methanesulfinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonates.

    Reduction: It can be reduced to yield sulfides.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like halides and nucleophiles can facilitate substitution reactions.

Major Products:

    Oxidation: Sulfonates

    Reduction: Sulfides

    Substitution: Various substituted silyl compounds

Scientific Research Applications

Trimethylsilyl methanesulfinate has a wide range of applications in scientific research:

    Chemistry: Used as a silylating agent to protect hydroxyl groups during synthesis.

    Biology: Employed in the modification of biomolecules for analytical purposes.

    Medicine: Investigated for potential use in drug delivery systems due to its ability to modify molecular structures.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of trimethylsilyl methanesulfinate involves the transfer of the trimethylsilyl group to a target molecule. This process typically occurs through nucleophilic substitution, where the silyl group replaces a hydrogen atom or another functional group on the target molecule. The molecular targets and pathways involved depend on the specific application and the nature of the target molecule.

Comparison with Similar Compounds

    Trimethylsilyl trifluoromethanesulfonate: Another silylating agent with similar applications but different reactivity due to the presence of the trifluoromethanesulfonate group.

    Trimethylsilyl chloride: Commonly used for silylation but less stable compared to trimethylsilyl methanesulfinate.

    Trimethylsilyl acetate: Used in similar applications but with different reactivity and stability profiles.

Uniqueness: this compound is unique due to its balance of reactivity and stability, making it suitable for a wide range of applications in organic synthesis and industrial processes. Its ability to undergo various chemical reactions while maintaining stability under different conditions sets it apart from other silylating agents.

Properties

CAS No.

54193-90-7

Molecular Formula

C4H12O2SSi

Molecular Weight

152.29 g/mol

IUPAC Name

trimethylsilyl methanesulfinate

InChI

InChI=1S/C4H12O2SSi/c1-7(5)6-8(2,3)4/h1-4H3

InChI Key

KEDKLJYQJMFUGN-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OS(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.